methyl (R)-piperidine-2-carboxylate
Description
Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Organic Synthesis
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in the field of medicinal chemistry. nih.govencyclopedia.pub Its prevalence in a vast number of pharmaceuticals underscores its importance in drug design and discovery. thieme-connect.comarizona.edu Piperidine derivatives are integral components of over seventy commercially available drugs, including several blockbuster medications. researchgate.net The structural and chemical properties of the piperidine moiety contribute significantly to the pharmacokinetic and pharmacodynamic profiles of bioactive molecules, often enhancing membrane permeability, receptor binding affinity, and metabolic stability. researchgate.net
The versatility of the piperidine scaffold stems from its ability to be readily functionalized, allowing for the creation of a diverse array of substituted derivatives with a wide spectrum of biological activities. nih.govresearchgate.net These derivatives have been successfully employed in more than twenty classes of pharmaceuticals, targeting a range of conditions. nih.govencyclopedia.pub The applications of piperidine-containing compounds are extensive and include their use as:
In organic synthesis, piperidine and its derivatives serve as crucial intermediates and building blocks. solubilityofthings.comwikipedia.org They are utilized as solvents, bases, and catalysts in a variety of chemical transformations. ijnrd.orgwikipedia.orgwisdomlib.org The development of efficient and cost-effective methods for the synthesis of substituted piperidines remains an important objective in modern organic chemistry due to their high demand in the pharmaceutical industry. nih.gov
Role of Methyl (R)-Piperidine-2-Carboxylate as a Chiral Building Block
The introduction of chirality into a molecule can profoundly influence its biological activity. thieme-connect.com Chiral molecules, such as this compound, are crucial in drug development because they can exhibit stereospecific interactions with biological targets like proteins and enzymes. thieme-connect.comthieme-connect.com The "(R)" designation in its name specifies the three-dimensional arrangement of atoms at the second carbon of the piperidine ring, a feature that is critical for its specific biological functions and interactions with other chiral molecules. cymitquimica.com
This compound is a valuable chiral building block in synthetic organic chemistry. cymitquimica.comsigmaaldrich.com Its pre-defined stereochemistry allows for the synthesis of enantiomerically pure target molecules, which is often a requirement for optimal therapeutic efficacy and reduced side effects. The ester functional group provides a site for further chemical modification, enabling its incorporation into more complex molecular architectures. cymitquimica.com
The use of chiral piperidine scaffolds like this compound in drug design offers several advantages, including:
Numerous synthetic strategies have been developed to access enantiomerically pure pipecolic acid derivatives, highlighting their importance as synthetic precursors for a wide range of biologically active compounds, including alkaloids. acs.orgthieme-connect.comnih.gov For instance, C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl esters have been explored as promising chiral building blocks for the synthesis of various piperidine-related alkaloids. nih.govfigshare.com
Overview of Pipecolic Acid Derivatives in Biochemistry and Neurochemistry
Pipecolic acid, the parent compound of this compound, is a nonproteinogenic α-amino acid derived from the metabolism of L-lysine. thieme-connect.comwikipedia.org It is found in various biological systems, including plants, fungi, and human physiological fluids. thieme-connect.com In plants, a derivative of pipecolic acid, N-hydroxypipecolic acid (NHP), has been identified as a critical metabolic regulator of systemic acquired resistance (SAR), a plant's defense mechanism against pathogens. nih.gov
In humans, pipecolic acid is present in the central nervous system and is thought to play a role in neurotransmission. thieme-connect.comtaylorandfrancis.com Some studies have suggested a potential interaction with the GABAergic system, although the exact nature of this interaction is still under investigation. nih.gov Research has indicated that pipecolic acid has a weak affinity for the GABA-B receptor site. nih.gov
Elevated levels of pipecolic acid in the body can be indicative of certain metabolic disorders, such as pipecolic acidemia and some forms of epilepsy. wikipedia.orgtaylorandfrancis.com Furthermore, some research suggests that at high concentrations, pipecolic acid may induce apoptosis (programmed cell death) in neuronal cells, which could be a contributing factor in conditions like hepatic encephalopathy. nih.gov
The study of pipecolic acid and its derivatives, including this compound, is an active area of research. These compounds serve as valuable tools for investigating biochemical pathways and designing novel therapeutic agents targeting the central nervous system and other biological systems. acs.orgthieme-connect.com
Structure
3D Structure
Properties
IUPAC Name |
methyl (2R)-piperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)6-4-2-3-5-8-6/h6,8H,2-5H2,1H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQTTWVBUDFUNO-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCCN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl R Piperidine 2 Carboxylate and Its Derivatives
Enantioselective Synthesis Strategies
The development of stereoselective methods to access enantiomerically pure piperidines is crucial for the synthesis of biologically active molecules. These strategies can be broadly categorized into chiral pool approaches, which utilize readily available chiral starting materials, and asymmetric catalysis, which employs chiral catalysts to induce stereoselectivity.
Chiral Pool Approaches
Chiral pool synthesis leverages the inherent chirality of natural products to construct complex chiral molecules. Amino acids, in particular, serve as excellent and inexpensive starting materials for the synthesis of enantiomerically pure piperidine (B6355638) derivatives.
L-lysine and its metabolic intermediate, pipecolic acid, are prominent chiral pool starting materials for the synthesis of piperidine-2-carboxylic acid derivatives. Anodic oxidation of N-protected L-lysine derivatives can lead to the formation of key piperidine intermediates. For instance, the anodic oxidation of a protected L-lysine derivative can yield an N-acyliminium ion, which upon cyclization and further transformation, can afford the desired piperidine-2-carboxylate.
A notable enzymatic approach involves the use of L-lysine α-oxidase and Δ1-piperideine-2-carboxylate reductase. In a coupled enzyme system, L-lysine is converted to Δ1-piperideine-2-carboxylate, which is then stereoselectively reduced to L-pipecolic acid (the (S)-enantiomer). While this method primarily yields the (S)-enantiomer, it highlights the utility of biological systems in accessing chiral pipecolic acid. For the synthesis of the (R)-enantiomer, (R)-α-aminoadipic acid, a side product from the industrial production of 7-aminocephalosporanic acid, serves as a valuable chiral starting material. vulcanchem.comirb.hr This can be converted to (R)-pipecolic acid through a stereoconservative route. irb.hr
One synthetic route starting from D-2-aminoadipic acid, a precursor to (R)-pipecolic acid, involves esterification and cyclization to form (R)-methyl 6-oxopipecolate with a high yield of 88%. nih.gov This intermediate can then be further functionalized.
| Starting Material | Key Transformation | Product | Yield | Reference |
| D-2-aminoadipic acid | Esterification & Cyclization | (R)-methyl 6-oxopipecolate | 88% | nih.gov |
Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective transformation, after which they are removed. Carbohydrate-based chiral auxiliaries have proven effective in the synthesis of chiral piperidine derivatives. For example, O-pivaloylated D-arabinopyranosylamine can be used as a stereodifferentiating auxiliary. researchgate.net A domino Mannich-Michael reaction between an O-pivaloylated arabinosylaldimine and Danishefsky's diene, promoted by zinc chloride, furnishes N-arabinosyl dehydropiperidinones with high diastereoselectivity. acs.org Subsequent conjugate cuprate (B13416276) addition to these intermediates leads to cis-2,6-disubstituted piperidinones. researchgate.netacs.org The choice of carbohydrate auxiliary is critical, as pseudoenantiomeric carbohydrates like D-galactosylamine and D-arabinosylamine can lead to the synthesis of opposite enantiomers of the target piperidine derivative. researchgate.net
Another strategy involves the use of N-acylpyridinium salts bearing a chiral auxiliary. The addition of a diarylcuprate to an N-acylpyridinium salt equipped with a thiazolidine (B150603) thione chiral auxiliary proceeds with high diastereoselectivity, providing a route to 3,4-disubstituted piperidines. snnu.edu.cn Similarly, the generation of chiral N-acylpyridinium salts from various pyridines and a chiral acid chloride, promoted by silyl (B83357) triflates, allows for the stereoselective addition of organometallic reagents. rsc.org
| Chiral Auxiliary | Reaction Type | Diastereoselectivity | Reference |
| D-arabinopyranosylamine | Domino Mannich-Michael | High | researchgate.netacs.org |
| Thiazolidine thione | Cuprate addition to N-acylpyridinium salt | High | snnu.edu.cn |
The use of enantiopure amino acids as starting materials is a cornerstone of chiral pool synthesis. As mentioned previously, L-lysine is a direct precursor for the piperidine ring system. rug.nlresearchgate.net Other amino acids can also be employed. For example, (R)-α-aminoadipic acid is a valuable starting material for the synthesis of various derivatives of (R)-pipecolic acid. vulcanchem.comirb.hr The synthesis of enantiopure indolizidine alkaloids from α-amino acids further demonstrates the versatility of this approach in constructing nitrogen-containing heterocyclic systems.
Asymmetric Catalysis
Asymmetric catalysis offers a highly efficient and atom-economical approach to chiral molecules, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.
Transition metal catalysis is a powerful tool for the asymmetric synthesis of piperidine derivatives. Rhodium-catalyzed asymmetric hydrogenation of pyridine (B92270) derivatives is a prominent method. For instance, the asymmetric hydrogenation of N-benzylpyridinium salts can be achieved using a catalyst generated in situ from [RhCp*Cl2]2. researchgate.net More recently, a rhodium-catalyzed reductive transamination of pyridinium (B92312) salts using a chiral primary amine as both a chiral source and a nitrogen source has been developed, affording chiral piperidines with excellent diastereo- and enantioselectivities. researchgate.netnih.gov
The asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds, including those that can be converted to piperidine derivatives, has been achieved with high yields and excellent enantioselectivities (up to 99% ee) using a Rh/bisphosphine-thiourea (ZhaoPhos) catalyst.
Palladium-catalyzed reactions have also been employed. For example, a palladium-catalyzed asymmetric [4+2] cycloaddition of sulfamate-derived cyclic imines with γ-methylidene-δ-valerolactones produces sulfamate-fused piperidine derivatives in good yields.
| Metal Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
| [RhCp*Cl2]2 / Chiral Amine | Pyridinium Salts | Chiral Piperidines | High | researchgate.netnih.gov |
| Rh/ZhaoPhos | Exocyclic α,β-unsaturated carbonyls | Chiral Piperidines | up to 99% | |
| Palladium(0) / (S,S,S)-(-)-Xyl-SKP | γ-Methylidene-δ-valerolactones & Alkenes | Cyclohexyl Spirooxindoles | High |
Chiral phosphoric acids have emerged as powerful organocatalysts for a variety of enantioselective transformations. They can catalyze the intramolecular cyclization of unsaturated acetals to produce functionalized chiral piperidines with high enantioselectivity. In some cases, an in situ enantioenrichment of the product occurs through the acetalization of the minor enantiomer, leading to enhanced ee values. Furthermore, chiral phosphoric acid catalysts have been successfully used in the three-component synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates, achieving yields up to 70% and enantiomeric excesses up to 99%. researchgate.net
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including derivatives of methyl (R)-piperidine-2-carboxylate. This approach avoids the use of metal catalysts, offering a greener and often more economical alternative. A notable example is the asymmetric organocatalytic synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates. rsc.orghelsinki.fi This reaction, catalyzed by a chiral phosphoric acid, proceeds as a three-component reaction involving 3-vinyl indoles and imino esters. rsc.orghelsinki.firsc.org The process is highly efficient, occurring at room temperature in dichloromethane (B109758) and completing within an hour to afford the desired products in yields up to 70% and with excellent enantiomeric excess (ee) up to 99%. rsc.orghelsinki.firsc.org This method is notable for its ability to construct three new bonds and three new stereogenic centers in a single, diastereoselective step. rsc.org A proposed mechanism suggests that a free NH group on the indole (B1671886) moiety is crucial for the reaction, as N-methylated derivatives fail to produce the desired product. rsc.org The reaction is also scalable and the catalyst is recyclable. rsc.org
Another significant organocatalytic approach involves the use of (L)-proline as a catalyst for the direct and asymmetric introduction of six-membered heterocycles into ketones. acs.org This methodology has been successfully applied to the one-step synthesis of (+)-pelletierine. acs.org While reactions at room temperature can be high-yielding, they may result in poor enantioselectivity. acs.org Lowering the reaction temperature often improves enantiomeric excess, albeit at the cost of reaction yield and time. acs.org The use of a higher catalyst loading of the inexpensive (L)-proline can help to overcome this limitation. acs.org
The following table summarizes the key aspects of these organocatalytic approaches:
| Catalyst Type | Reactants | Key Features | Yield | Enantiomeric Excess (ee) | Ref. |
| Chiral Phosphoric Acid | 3-Vinyl Indoles, Imino Esters | Three-component reaction, forms three new bonds and stereocenters | Up to 70% | Up to 99% | rsc.org, rsc.org, helsinki.fi |
| (L)-Proline | Δ1-Piperideine, Ketones | Direct asymmetric introduction of heterocycles, synthesis of (+)-pelletierine | Moderate to Good | Up to 99% (at low temp.) | acs.org |
Diastereoselective Transformations
Diastereoselective Reduction and Alkylation
Diastereoselective reduction and alkylation are crucial strategies for establishing the desired stereochemistry in piperidine derivatives. One approach involves the diastereoselective reduction of chiral piperidine β-enamino esters. clockss.org For instance, the reduction of a chiral piperidine β-enamino ester with an unusual (Z)-tetrasubstituted double bond has been studied to compare the stereochemical outcome with a two-step reduction/alkylation sequence. clockss.org The direct reduction of the tetrasubstituted β-enamino ester using in situ generated sodium triacetoxyborohydride (B8407120) in acetic acid afforded the corresponding amino ester as a 95:5 mixture of two diastereomers. clockss.org
Alternatively, a two-step sequence of reduction followed by alkylation can be employed. clockss.org The diastereoselective alkylation of piperidine derivatives is a key step in controlling the stereochemistry at the C-2 and C-4 positions. google.com For example, a stereoselective alkylation of a protected glutamic acid derivative can be achieved, and subsequent reduction yields a dialdehyde (B1249045) compound with the desired stereochemistry maintained. google.com
A study on the diastereoselective synthesis of chiral methyl 2-piperidin-2-ylpropanoates highlights a diastereodivergent approach. clockss.org The diastereoselective reduction of a piperidine β-enamino ester with a tetrasubstituted double bond yielded the (2S, 2'R)-piperidinepropanoate as the major product. clockss.org This was found to be diastereomeric to the product obtained from a two-step reduction/alkylation sequence starting from a trisubstituted piperidine β-enamino ester, which yielded the (2S, 2'S) isomer. clockss.org
The table below outlines the diastereomeric ratios achieved in the synthesis of methyl 2-piperidin-2-ylpropanoates via different routes:
| Method | Starting Material | Product Configuration | Diastereomeric Ratio | Ref. |
| Direct Reduction | Piperidine β-enamino ester (tetrasubstituted) | (2S, 2'R) | 95:5 | clockss.org |
| Reduction/Alkylation | Piperidine β-enamino ester (trisubstituted) | (2S, 2'S) | Not specified | clockss.org |
Intramolecular Ring-Closing Reactions
Intramolecular ring-closing reactions are a cornerstone in the synthesis of the piperidine nucleus, offering a high degree of control over the resulting stereochemistry. A variety of methods have been developed, each with its own advantages.
One such method is the intramolecular carboamination of unactivated olefins promoted by copper(II) carboxylate, which provides access to N-functionalized piperidines. nih.gov This oxidative cyclization is efficient for δ-alkenyl N-arylsulfonamides and can be accelerated using microwave heating. nih.gov The reaction proceeds via an intramolecular syn-aminocupration followed by the intramolecular addition of a primary carbon radical to an aromatic ring. nih.gov
Another powerful strategy is the intramolecular aza-Michael reaction (IMAMR). mdpi.com Organocatalytic enantioselective IMAMR of N-tethered alkenes, using a quinoline (B57606) organocatalyst and trifluoroacetic acid, can produce enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. mdpi.com Base-induced diastereoselective IMAMR, using tetrabutylammonium (B224687) fluoride (B91410) (TBAF), has been employed for the large-scale synthesis of 2,6-trans-piperidines. mdpi.com
Reductive cyclization of amino acetals, prepared through a nitro-Mannich reaction, represents another diastereoselective route to substituted piperidines. mdpi.com The stereochemistry established in the initial Mannich reaction is retained during the subsequent reductive cyclization. mdpi.com
The following table summarizes various intramolecular ring-closing reactions for piperidine synthesis:
| Reaction Type | Key Reagents/Catalysts | Substrate Type | Key Features | Ref. |
| Intramolecular Carboamination | Copper(II) carboxylate | δ-alkenyl N-arylsulfonamides | Oxidative cyclization, microwave acceleration | nih.gov |
| Intramolecular Aza-Michael Reaction (IMAMR) | Quinoline organocatalyst/TFA or TBAF | N-tethered alkenes | Enantio- and diastereoselective | mdpi.com |
| Reductive Cyclization | Not specified | Amino acetals from nitro-Mannich reaction | Diastereoselective, retains initial stereochemistry | mdpi.com |
Esterification and Functional Group Interconversion
The synthesis of this compound often involves the esterification of the corresponding carboxylic acid or the interconversion of other functional groups. Esterification of (R)-piperidine-2-carboxylic acid can be achieved through standard methods, though specific conditions may be required depending on the presence of other functional groups in the molecule.
Functional group interconversion (FGI) is a fundamental concept in organic synthesis, allowing for the conversion of one functional group into another through processes like oxidation, reduction, substitution, or elimination. almerja.comimperial.ac.uk This is particularly useful when a desired functional group is not easily introduced directly or is incompatible with certain reaction conditions. almerja.com In the context of piperidine synthesis, FGIs are crucial for introducing or modifying substituents on the piperidine ring.
An example of FGI is the trans-esterification of piperidine-3-carboxylic acid ethyl esters, which has been observed both in vitro and in vivo. nih.gov In the presence of ethanol, carboxylesterases can catalyze the exchange of the ethyl group of the ester with an ethyl group from ethanol. nih.gov
The conversion of alcohols to good leaving groups, such as sulfonate esters or halides, is a common FGI that facilitates subsequent nucleophilic substitution reactions. mit.edu Similarly, the interconversion of carboxylic acid derivatives, for instance, from a carboxylic acid to a more reactive acylating agent like an acyl chloride, is a key step in many synthetic routes. almerja.commit.edu
Synthesis of Key Intermediates and Advanced Precursors
The synthesis of complex piperidine-containing molecules relies on the efficient preparation of key intermediates and advanced precursors. These building blocks often possess multiple stereocenters and functional groups that allow for further elaboration.
Synthesis of Substituted Piperidine-2-Carboxylic Acid Derivatives
A variety of methods have been developed for the synthesis of substituted piperidine-2-carboxylic acid derivatives, which are valuable intermediates for pharmaceuticals and natural products.
One approach is the modified Strecker synthesis, where the addition of trimethylsilyl (B98337) cyanide to tetrahydropyridines, followed by hydrolysis of the resulting α-amino nitriles, yields pipecolic acid derivatives. rsc.org This method is efficient for producing alkyl- and aryl-substituted derivatives. rsc.org
Another strategy involves the diastereoselective synthesis of new zwitterionic bicyclic lactams, which serve as scaffolds for the construction of 2-substituted-4-hydroxy piperidines and their corresponding pipecolic acid derivatives. rsc.org Starting from chiral β-enaminoesters derived from (R)-(-)-2-phenylglycinol, a concise and highly diastereoselective route has been established. rsc.org The resulting bicyclic intermediates can be transformed into cis-4-hydroxy-2-methyl piperidine and the hydrochloride salt of (2R,4R,6S)-4-hydroxy-6-methylpiperidine-2-carboxylic acid. rsc.org
The preparation of cis- and trans-4-substituted pipecolic acids, with methyl and t-butyl substituents, has also been described. rsc.org The stereochemistry of these compounds was assigned based on the synthetic method and confirmed by NMR spectroscopy and epimerization experiments. rsc.org
A light-mediated, highly diastereoselective epimerization of piperidines provides a method to convert readily accessible but less stable diastereomers into their more stable counterparts. escholarship.org This transformation is applicable to a wide range of di- to tetrasubstituted piperidines, including those with carboxylic acid derivatives. escholarship.org
The table below provides an overview of different synthetic routes to substituted piperidine-2-carboxylic acid derivatives:
| Synthetic Method | Key Features | Type of Substitution | Ref. |
| Modified Strecker Synthesis | Addition of TMSCN to tetrahydropyridines | Alkyl and aryl substituents | rsc.org |
| From Zwitterionic Bicyclic Lactams | Diastereoselective synthesis from chiral β-enaminoesters | 2-methyl-4-hydroxy and 6-methyl-4-hydroxy substituents | rsc.org |
| From Substituted Pyridines | Hydrogenation and epimerization | Methyl and t-butyl substituents at C4 | rsc.org |
| Photocatalytic Epimerization | Conversion to the more stable diastereomer | Various aryl, alkyl, and carboxylic acid derivatives | escholarship.org |
Routes to Aminomethylpiperidine (B13870535) Derivatives
(R)-2-(Aminomethyl)piperidine is a crucial chiral building block, and its synthesis from derivatives of (R)-piperidine-2-carboxylic acid has been explored through several effective routes. Key strategies include the reduction of amides and nitriles, as well as reductive amination techniques.
Reduction of (R)-Piperidine-2-carboxamide
A direct and reliable method to synthesize (R)-2-(aminomethyl)piperidine involves the reduction of the corresponding primary amide. This transformation can be efficiently achieved using powerful reducing agents.
One established procedure begins with D-pipecolinic acid, which is the (R)-enantiomer of piperidine-2-carboxylic acid. nih.gov The carboxylic acid is first converted to its amide, (R)-piperidine-2-carboxamide. nih.gov This amide is then reduced to the desired (R)-2-(aminomethyl)piperidine. nih.govuniupo.it Lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF) is a commonly used reagent for this reduction, which proceeds by converting the amide functional group into a primary amine. nih.govuniupo.it This method is advantageous as it starts from a readily available chiral precursor and directly yields the target aminomethyl derivative. nih.govchimia.ch
Table 1: Synthesis of (R)-2-(Aminomethyl)piperidine via Amide Reduction
| Starting Material | Key Steps | Reagents & Conditions | Product | Reference |
|---|---|---|---|---|
| D-pipecolinic acid ((R)-piperidine-2-carboxylic acid) | 1. Amide formation 2. Amide reduction | 1. i) SOCl₂, MeOH; ii) NH₃ in MeOH 2. LiAlH₄, THF, reflux | (R)-2-(Aminomethyl)piperidine | uniupo.it, nih.gov |
Reduction of Nitriles
Another significant pathway to aminomethylpiperidines is through the reduction of a nitrile group at the C2 position. The synthesis of (S)-2-cyanopiperidine has been developed based on an enantioselective (R)-oxynitrilase-catalyzed reaction, which can then be used to produce (S)-2-aminomethylpiperidine. researchgate.net The reduction of the cyano group to an aminomethyl group can be accomplished using various reducing agents, including lithium aluminum hydride (LiAlH₄). researchgate.net
Reductive Amination
Reductive amination offers a versatile approach to aminomethylpiperidine derivatives. researchgate.netacs.org This method typically involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. For instance, various quinoline carboxaldehydes can be reacted with piperidine-containing amines under reductive amination conditions using sodium borohydride (B1222165) (NaBH₄) to yield novel (aminomethyl)quinoline-piperidine conjugates. nih.gov This strategy is highly adaptable for creating a diverse library of substituted aminomethylpiperidines. nih.govresearchgate.netnih.gov
Spectroscopic Characterization and Computational Studies in Research
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable tools for the detailed structural analysis of methyl (R)-piperidine-2-carboxylate, offering insights into its connectivity, functional groups, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For derivatives of methyl piperidine-2-carboxylate, ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.
In a study of methyl 6-methylpiperidine-2-carboxylate, the ¹H NMR spectrum in CDCl₃ showed distinct signals for the methoxy (B1213986) group (OMe) protons and the protons on the piperidine (B6355638) ring. For instance, the methoxy protons appeared as a singlet around δ 3.62 ppm. The protons on the piperidine ring exhibited complex multiplets due to spin-spin coupling, with chemical shifts ranging from δ 1.57 to 3.78 ppm, depending on their position and stereochemical relationship. rsc.org The coupling constants (J values) are instrumental in determining the relative stereochemistry of the substituents on the piperidine ring. rsc.org
¹³C NMR spectra complement the proton data by providing information on the carbon skeleton. In a derivative, the carbonyl carbon of the ester group typically resonates around δ 174.9 ppm. The carbon of the methoxy group is observed around δ 51.5 ppm, while the carbons of the piperidine ring appear in the range of δ 23.4 to 58.7 ppm. rsc.org Combined analysis of ¹H and ¹³C NMR, along with techniques like DEPT, allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure. rsc.org
¹H and ¹³C NMR Data for a Methyl Piperidine-2-carboxylate Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O | - | 174.9 |
| OMe | 3.62 (s) | 51.5 |
| NCHPh | 3.78 (d), 3.37 (d) | 58.7 |
| NCHMe | 2.74-2.65 (m) | 53.9 |
| NCH₂ | 2.44 (dd) | 50.1 |
| CHCO₂ | 2.57-2.49 (m) | 41.3 |
| CH₂ (ring) | 1.92-1.82 (m), 1.74-1.63 (m), 1.57 (m) | 31.1, 23.4 |
| CHMe | 1.06 (d) | 14.2 |
Data sourced from a study on a substituted methyl piperidine-2-carboxylate. rsc.org
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. For esters of piperidine-2-carboxylic acid, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically appearing around 1730-1741 cm⁻¹. rsc.orgnih.gov The C-O stretching vibrations of the ester group are also observable. nih.gov
The N-H stretching vibration of the piperidine ring, if unsubstituted on the nitrogen, would be expected in the region of 3300-3500 cm⁻¹. Other characteristic peaks include C-H stretching vibrations of the aliphatic ring and the methyl group. nih.gov Fourier-transform infrared (FT-IR) and Raman spectroscopy can be used to analyze vibrational modes, hydrogen bonding, and dimerization tendencies. For instance, studies on the (S)-enantiomer have revealed distinct N–H and C=O stretching frequencies in monomeric versus dimeric forms, which can be extrapolated to the (R)-form.
Characteristic IR Absorption Frequencies for a Methyl Piperidine-2-carboxylate Derivative
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretch | ~1730 |
| C-H (Aromatic) | Stretch | ~2938 |
| C=C (Aromatic) | Stretch | ~1448-1414 |
| C=S | Stretch | ~1321 |
| C-O-C | Stretch | ~1187 |
Data from a study on a substituted ethyl piperidine-2-carboxylate derivative. nih.gov
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. scielo.brnih.gov In the analysis of piperidine alkaloids and their derivatives, electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the protonated molecule [M+H]⁺. rsc.orgscielo.br
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of the compound. For a derivative of methyl piperidine-2-carboxylate, the calculated m/z for the protonated molecule [C₁₅H₂₁NO₂ + H]⁺ was 248.1645, and the found value was 248.1636, showing a very small error and confirming the elemental composition. rsc.org Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation, can reveal characteristic fragmentation patterns that help to elucidate the structure. Common fragmentation pathways for piperidine alkaloids include the neutral loss of water or other small molecules. nih.gov
X-ray Crystallography for Absolute and Relative Stereochemistry
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers. researchgate.net For chiral molecules like this compound, single-crystal X-ray diffraction analysis can unambiguously confirm the (R)-configuration at the C2 position and reveal the preferred conformation of the piperidine ring, which is typically a chair conformation. asianpubs.org
In a study of a related piperidine derivative, X-ray analysis confirmed the cis configuration of substituents on the piperidine ring. researchgate.net The crystal packing can be influenced by intermolecular interactions such as hydrogen bonds. researchgate.netasianpubs.org For example, in the crystal structure of (S)-1-benzyl-6-oxopiperidine-2-carboxylic acid, the molecules are linked by strong intermolecular O-H···O hydrogen bonds. asianpubs.org Such detailed structural information is crucial for understanding structure-activity relationships.
Computational Chemistry and Theoretical Analysis
Computational chemistry offers powerful tools to complement experimental data, providing deeper insights into the molecular properties of this compound at an electronic level.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and geometry of molecules. bohrium.com DFT calculations can be employed to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data from X-ray crystallography. bohrium.com
These calculations can also be used to simulate spectroscopic properties. For example, theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to aid in the assignment of spectral bands. bohrium.com Furthermore, DFT can be used to calculate NMR chemical shifts, which can help in the interpretation of experimental NMR spectra, especially for complex molecules. mdpi.com
DFT is also valuable for studying the conformational landscape of flexible molecules like piperidines. By calculating the relative energies of different conformers, such as chair and boat forms, the most stable conformation can be identified. Analysis of the frontier molecular orbitals (HOMO and LUMO) provides information about the electronic properties and reactivity of the molecule. bohrium.com
HOMO-LUMO Analysis and Charge Distribution
The electronic and reactive properties of this compound and related piperidine derivatives are extensively studied using Frontier Molecular Orbital (FMO) theory. This involves the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, which is the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. tandfonline.comresearchgate.net A smaller energy gap implies a molecule is more easily polarizable and has higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. tandfonline.com In computational studies of various piperidine derivatives, the HOMO-LUMO gap is calculated to predict the molecule's stability and bioactivity. bohrium.com For instance, analysis of some piperidine compounds reveals that the charge densities of the HOMO and LUMO are often localized on specific regions of the molecule, such as attached functional groups or rings, identifying them as the primary sites for electron donation and acceptance (nucleophilic and electrophilic centers). nih.gov
| Parameter | Description | Chemical Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Represents the capacity to donate an electron. Higher energy indicates a better electron donor. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity and stability. A small gap suggests high reactivity and low stability. tandfonline.com |
| Charge Distribution | The allocation of partial electronic charges across the atoms in the molecule. | Identifies specific electron-rich (nucleophilic) and electron-poor (electrophilic) atomic sites. ekb.eg |
Molecular Electrostatic Potential (MEP) Studies
Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactive behavior. dntb.gov.ua The MEP map illustrates the electrostatic potential on the surface of the molecule, providing a guide to its electrophilic and nucleophilic regions. researchgate.net The spatial distribution and values of the electrostatic potential are largely responsible for the binding of a substrate to its receptor. researchgate.net
In an MEP map, different colors represent varying levels of electrostatic potential:
Red and Yellow: These colors indicate regions of negative potential, which are characterized by an excess of electrons. These areas are susceptible to electrophilic attack and are often associated with electronegative atoms like oxygen or nitrogen. tandfonline.com In related heterocyclic compounds, these electron-rich zones are identified as preferred sites for hydrogen bonding. ekb.eg
Blue: This color signifies regions of positive potential, which are electron-deficient. These sites are susceptible to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. tandfonline.com
Green: This color represents regions of neutral or zero potential.
For piperidine derivatives, MEP studies are instrumental in identifying the reactive sites for intermolecular interactions. dntb.gov.ua The analysis helps to understand how the molecule will interact with other molecules, such as biological receptors, by highlighting the areas most likely to engage in electrophilic and nucleophilic interactions. researchgate.net
| Color on MEP Map | Potential Range | Significance for Reactivity |
|---|---|---|
| Red | Most Negative | Strongly nucleophilic; site for electrophilic attack; hydrogen bond acceptor. tandfonline.comekb.eg |
| Yellow | Slightly Negative | Moderately nucleophilic. |
| Green | Neutral | Region of low reactivity; often associated with nonpolar parts of the molecule. |
| Blue | Most Positive | Strongly electrophilic; site for nucleophilic attack; hydrogen bond donor. tandfonline.com |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed understanding of intramolecular bonding and charge delocalization. bohrium.com It transforms the complex canonical molecular orbitals into localized orbitals that correspond to the intuitive Lewis structure of bonds, lone pairs, and antibonding orbitals. soton.ac.ukmdpi.com The primary application of NBO analysis is to quantify the stabilization energy (E(2)) associated with hyperconjugative interactions, which result from the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. mdpi.com
In piperidine systems, a key interaction studied is the n→σ* hyperconjugation, involving the delocalization of the nitrogen atom's lone pair (n) into the antibonding orbital (σ*) of an adjacent C-H or C-C bond. mdpi.com This interaction weakens the corresponding σ bond and is crucial in determining the conformational preferences and reactivity of the piperidine ring. For example, in a study of N-methyl-2-methylpiperidine, the delocalization energy for the interaction between the nitrogen lone pair and the anti-periplanar C-H antibonding orbital (N(lp)/CH(A)) was calculated to be significant, at approximately 8.12 kcal/mol. mdpi.com The presence of substituents, such as the ester group in methyl piperidine-2-carboxylate derivatives, can introduce other stabilizing interactions, like C-H···O contacts, which also influence the molecule's conformation and electronic properties. soton.ac.uk
| Donor NBO | Acceptor NBO | Interaction Type | Significance in Piperidine Derivatives | Example Stabilization Energy (E(2)) |
|---|---|---|---|---|
| n(N) | σ(C-H) | Lone Pair → Antibond | Governs conformational stability via hyperconjugation; weakens the C-H bond. mdpi.com | ~8.12 kcal/mol mdpi.com |
| n(N) | σ(C-C) | Lone Pair → Antibond | Influences ring conformation and stability. | Varies with conformation |
| σ(C-H) | σ(C-H) | Bond → Antibond | General delocalization contributing to overall molecular stability. | Varies with bond location |
| n(O) | σ(C-C) | Lone Pair → Antibond | Relevant in ester-substituted piperidines, affecting side-chain conformation. | Varies with conformation |
Molecular Dynamics (MD) Simulations and Noncovalent Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique used to model the time-dependent behavior of molecular systems. ornl.gov By simulating the motions of atoms and molecules, MD provides insights into conformational changes, solvent effects, and the dynamics of intermolecular interactions. nih.gov For pharmacologically relevant molecules like piperidine derivatives, MD simulations are often employed to study their interactions with biological macromolecules, such as proteins, and to assess the stability of the resulting ligand-protein complexes in an aqueous environment that mimics physiological conditions. nih.gov
A key focus of MD simulations is the analysis of noncovalent interactions, which are fundamental to molecular recognition and binding. These interactions, while individually weak, collectively determine the specificity and stability of a ligand in a receptor's binding pocket. The primary types of noncovalent interactions studied include:
Hydrogen Bonds: Crucial for directing the orientation of a ligand and ensuring binding specificity.
Hydrophobic Interactions: Occur when nonpolar regions of the ligand and protein associate to minimize contact with water, often forming a major driving force for binding.
π-π Stacking: An interaction between aromatic rings that can significantly contribute to binding energy and stability. ekb.eg
Through MD simulations, researchers can observe the formation and breaking of these bonds over time, calculate binding free energies, and understand the dynamic nature of the ligand-receptor complex, providing a more complete picture of the binding event than static models alone. nih.gov
| Noncovalent Interaction | Description | Role in Molecular Systems |
|---|---|---|
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (e.g., N, O) and another nearby electronegative atom. | Critical for structural specificity in ligand-protein binding and molecular packing. ekb.eg |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution. | Contribute to the overall stability and close packing of molecules in a complex. nih.gov |
| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | A primary driving force for protein folding and ligand binding in biological systems. |
| π-π Stacking | Attractive, noncovalent interactions between the π-electron systems of aromatic rings. | Important for stabilizing the structure of DNA, proteins, and ligand-receptor complexes involving aromatic moieties. ekb.eg |
Applications in Advanced Organic Synthesis
Building Block for Complex Heterocyclic Structures
The utility of methyl (R)-piperidine-2-carboxylate as a chiral synthon is well-established. Its enantiomeric purity and inherent structural rigidity are leveraged by chemists to introduce stereocenters with high fidelity into target molecules. This compound is a quintessential example of a chiral building block, used in the synthesis of a wide array of complex organic molecules. The piperidine (B6355638) ring system is a common motif in many biologically active compounds, and starting with a pre-formed, enantiopure piperidine derivative like this compound simplifies synthetic routes and allows for greater control over the final product's stereochemistry. mdpi.com It often serves as a chiral auxiliary, guiding the stereochemical outcome of subsequent reactions.
The synthesis of indolizidine alkaloids, for instance, showcases the versatility of piperidine-2-carboxylate derivatives. acs.org These bicyclic structures are constructed by elaborating the piperidine ring, demonstrating its role as a foundational scaffold. rsc.orgsjtu.edu.cn The strategic functionalization of the piperidine ring, starting from precursors like this compound, enables the assembly of intricate heterocyclic systems. rsc.org
Precursor for Alkaloid Synthesis
Alkaloids represent a diverse class of naturally occurring compounds, many of which possess significant physiological effects. This compound and its derivatives are key precursors in the asymmetric synthesis of numerous complex alkaloids. The piperidine moiety forms a core structural element in many of these natural products. sjtu.edu.cn
The synthesis of yohimbine (B192690), a complex indole (B1671886) alkaloid, highlights the strategic importance of piperidine derivatives. In a notable asymmetric synthesis, a functionalized piperidine derivative was stereoselectively converted into the D/E ring system characteristic of (+)-yohimbine. rsc.org This approach involved a multi-step sequence starting from a piperidine precursor, which established the crucial stereochemistry of the molecule. The process included the stereoselective introduction of a methoxycarbonyl group and subsequent reduction to afford the key bicyclic intermediate. rsc.org While various strategies exist for synthesizing yohimbine and its analogues, the use of piperidine-based building blocks is a recurring theme, underscoring their importance in constructing the intricate decahydroisoquinoline (B1345475) portion of the alkaloid. rsc.orgacs.orgnih.govnih.gov
Key Transformation in Yohimbine Synthesis
| Starting Material | Key Transformation | Product | Reference |
|---|---|---|---|
| Piperidine Derivative | Stereoselective conversion (6 steps) | α,β-unsaturated ketone intermediate | rsc.org |
The versatility of piperidine synthons extends to the synthesis of other important alkaloids, including emetine (B1671215) and ajmalicine. rsc.org
For the synthesis of (-)-ajmalicine , a piperidine derivative was transformed into a key lactone intermediate, methyl (1S,4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1-methyl-3-oxo-1H-pyrano[3,4-c]pyridine-7-carboxylate. rsc.orgelectronicsandbooks.com This lactone was then converted into (-)-ajmalicine over five steps, demonstrating a practical application of the chiral piperidine starting material. rsc.orgelectronicsandbooks.com
Similarly, a pathway towards the synthesis of (-)-emetine has been established using a related piperidine derivative. rsc.org The starting piperidine compound was converted into ethyl [(4R,5R)-5-ethyl-2-oxopiperidin-4-yl]acetate, a known precursor for emetine. rsc.orgelectronicsandbooks.com This underscores the role of chiral piperidines as divergent intermediates capable of accessing multiple complex alkaloid scaffolds.
Indolizidine alkaloids are a class of bicyclic natural products, many of which are sourced from the skin of amphibians. acs.org Chiral piperidine-2-carboxylate derivatives are instrumental in the asymmetric synthesis of these compounds. For example, 6-substituted 2,3-didehydropiperidine-2-carboxylate has been described as a versatile chiral building block for the synthesis of indolizidine alkaloids 207A, 209B, and 235B'. acs.org The synthesis strategy often involves the sequential functionalization at different positions of the piperidine ring followed by a cyclization step to form the bicyclic indolizidine core. rsc.org The biosynthesis of these alkaloids also proceeds through the formation of a piperidine ring, which then undergoes cyclization. sjtu.edu.cn
Examples of Indolizidine Alkaloids Synthesized from Piperidine Precursors
| Alkaloid | Piperidine-based Building Block | Reference |
|---|---|---|
| Indolizidine 195B | N-Boc-2-propylpiperidine | rsc.org |
| Indolizidine 223AB | N-Boc-2-propylpiperidine | rsc.org |
Role in the Synthesis of Pharmaceutically Relevant Compounds
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Consequently, chiral building blocks like this compound are of significant interest to the pharmaceutical industry for the development of new therapeutic agents. lookchem.com
This compound and its protected forms are valuable intermediates in the synthesis of various classes of drugs. lookchem.com For example, the N-Cbz protected derivative, (R)-methyl 1-Cbz-piperidine-2-carboxylate, is utilized as an intermediate in the production of antihistamines, antipsychotics, and analgesics. lookchem.com The inherent chirality of these intermediates is crucial for the synthesis of single-enantiomer drugs, which often exhibit improved efficacy and safety profiles compared to their racemic counterparts. These building blocks are particularly important in the development of drugs targeting neurological disorders. A closely related compound, (2R,4R)-4-methylpiperidine-2-carboxylic acid ethyl ester, serves as a key intermediate in the synthesis of Argatroban, an anticoagulant medication. google.com The use of such piperidine derivatives as research chemicals is fundamental to the discovery and development of new medicines. pharmaffiliates.com
Table of Compounds
| Compound Name |
|---|
| (R)-methyl 1-Cbz-piperidine-2-carboxylate |
| (2R,4R)-4-methylpiperidine-2-carboxylic acid ethyl ester |
| Ajmalicine |
| Argatroban |
| Emetine |
| Ethyl [(4R,5R)-5-ethyl-2-oxopiperidin-4-yl]acetate |
| Indolizidine 195B |
| Indolizidine 207A |
| Indolizidine 209B |
| Indolizidine 223AB |
| Indolizidine 235B' |
| This compound |
| Methyl (1S,4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1-methyl-3-oxo-1H-pyrano[3,4-c]pyridine-7-carboxylate |
| N-Boc-2-propylpiperidine |
Precursors for NMDA Receptor Antagonists
This compound and its derivatives are pivotal precursors in the synthesis of N-methyl-D-aspartate (NMDA) receptor antagonists. These antagonists are crucial for studying and potentially treating a range of neurological conditions. The piperidine-2-carboxylic acid framework serves as a key structural motif that mimics the endogenous ligand, glutamate, allowing for competitive binding to the NMDA receptor.
Research has demonstrated the synthesis of potent NMDA receptor antagonists by modifying the piperidine ring of piperidine-2-carboxylic acid derivatives. For instance, the introduction of a phosphonoalkyl group at the 4-position of the piperidine ring leads to highly potent and selective NMDA receptor antagonists. google.comacs.org The synthesis of these compounds often involves the use of piperidine-2-carboxylic acid as a chiral starting material to ensure the desired stereochemistry for optimal receptor binding. nih.gov
One notable example involves the synthesis of (2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acid, a potent NMDA antagonist. The synthesis of this molecule, with a binding affinity (Ki) of 74 nM, underscores the importance of the piperidine-2-carboxylic acid scaffold in achieving high-affinity ligands for the NMDA receptor. nih.gov Furthermore, the resolution of racemic intermediates, such as ethyl (±)-cis-4-(cyanomethyl)-N-allylpiperidine-2-carboxylate, using chiral acids like di-p-toluoyltartaric acid, is a critical step in obtaining the enantiomerically pure antagonists.
The following table summarizes key NMDA receptor antagonists derived from piperidine-2-carboxylic acid precursors:
| Compound/Precursor | Key Structural Feature | Significance |
| 4-(Phosphonoalkyl)piperidine-2-carboxylic acids | Phosphonoalkyl group at the 4-position | Potent and selective NMDA receptor antagonists |
| (2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acid | Hydroxy-phosphonoethyl side chain | High-affinity NMDA antagonist (Ki = 74 nM) |
| Ethyl cis-4-(cyanomethyl)-N-allylpiperidine-2-carboxylate | Intermediate for antagonist synthesis | Resolved to yield active enantiomer |
Synthesis of Glycine Transporter 1 Inhibitors
The inhibition of the Glycine Transporter 1 (GlyT1) is a promising strategy for the treatment of schizophrenia and other central nervous system disorders by modulating NMDA receptor function. This compound has emerged as a valuable building block in the synthesis of potent and selective GlyT1 inhibitors.
The core structure of many GlyT1 inhibitors incorporates a piperidine moiety, where the 2-substituted carboxylate provides a crucial anchor point for building more complex molecular architectures. For example, N-[phenyl(piperidin-2-yl)methyl]benzamide derivatives have been identified as a class of non-sarcosine type GlyT1 inhibitors. researchgate.net The development of a positron emission tomography (PET) radioligand for GlyT1, [¹¹C]N-methyl-SSR504734, which is based on a 2-chloro-N-[(S)-{(S)-1-[¹¹C]methylpiperidin-2-yl}(phenyl)methyl]3-trifluoromethyl-benzamide structure, highlights the direct utility of the piperidine-2-yl scaffold in creating tools for in vivo imaging of this transporter. nih.gov
Furthermore, the synthesis of Weinreb-like amides of (S)- and (R)-N-Boc-pipecolic acids (piperidine-2-carboxylic acids) has been reported as a practical route to intermediates used in the discovery of novel GlyT1 inhibitors. tandfonline.com This underscores the versatility of this compound in generating a library of compounds for structure-activity relationship (SAR) studies.
The table below showcases examples of GlyT1 inhibitors and related compounds synthesized using piperidine-2-carboxylate derivatives:
| Compound/Intermediate | Application | Key Finding |
| [¹¹C]N-methyl-SSR504734 | PET Radioligand for GlyT1 | Enables in vivo imaging of GlyT1 |
| N-[Phenyl(piperidin-2-yl)methyl]benzamide derivatives | Class of GlyT1 inhibitors | Non-sarcosine type inhibitors for CNS disorders |
| Weinreb-like amides of (R)-N-Boc-pipecolic acid | Synthetic Intermediates | Practical route to precursors for GlyT1 inhibitor discovery |
Development of GABA Uptake Inhibitors
Inhibitors of the γ-aminobutyric acid (GABA) transporters are of significant interest for the treatment of epilepsy and other neurological disorders. While the majority of research in this area has focused on derivatives of piperidine-3-carboxylic acid (nipecotic acid) and piperidine-4-carboxylic acid (isonipecotic acid), the broader class of piperidine carboxylic acids serves as a foundational scaffold for these inhibitors.
The seminal work on GABA uptake inhibitors established that nipecotic acid is a potent inhibitor of both neuronal and glial GABA uptake. mdpi.com Subsequent research has led to the development of clinically used drugs like Tiagabine, which is a derivative of (R)-nipecotic acid. researchgate.net The structure-activity relationship studies have extensively explored modifications of the piperidine ring and the N-substituent to enhance potency and selectivity. google.comnih.gov
Although there is less direct evidence for the use of this compound in the synthesis of GABA uptake inhibitors compared to its 3- and 4-isomers, the general principles derived from the study of nipecotic and isonipecotic acid derivatives are relevant. The piperidine ring acts as a rigid scaffold to present the carboxylic acid and a lipophilic side chain in a specific orientation for binding to the GABA transporter.
The following table provides an overview of key GABA uptake inhibitors based on the piperidine carboxylic acid scaffold:
| Compound | Parent Scaffold | Significance |
| Nipecotic Acid | Piperidine-3-carboxylic acid | Potent inhibitor of neuronal and glial GABA uptake |
| Tiagabine | (R)-Nipecotic acid derivative | Clinically used anticonvulsant |
| Guvacine | Tetrahydropyridine-3-carboxylic acid | Structurally related GABA uptake inhibitor |
Application in Factor Xa Inhibitor Synthesis
Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, making it a prime target for the development of anticoagulants. The piperidine scaffold, including derivatives of piperidine-2-carboxylic acid, has been utilized in the design of potent and selective FXa inhibitors.
An enantioselective synthesis of piperidine diamine derivatives, which act as novel FXa inhibitors, has been developed starting from Boc-D-serine. semanticscholar.org This is significant as Boc-D-serine can be a precursor to (R)-piperidine-2-carboxylic acid derivatives, highlighting a potential synthetic pathway. In this synthesis, the piperidine ring serves as a central scaffold to which other functional groups are attached to interact with the S1 and S4 pockets of the FXa enzyme.
While direct synthesis of FXa inhibitors from this compound is not extensively documented in publicly available literature, the broader class of piperidine-containing molecules has demonstrated significant potential. For example, tetrahydroisoquinoline-based inhibitors have been developed where the piperidine ring is part of a larger, rigid scaffold that binds to the active site of FXa. nih.gov
The table below summarizes the role of piperidine-containing scaffolds in the development of Factor Xa inhibitors:
| Inhibitor Class | Key Structural Feature | Relevance to this compound |
| Piperidine diamine derivatives | Piperidine central scaffold | Can be synthesized enantioselectively from precursors related to (R)-piperidine-2-carboxylic acid |
| Tetrahydroisoquinoline-based inhibitors | Fused piperidine ring system | Demonstrates the utility of the piperidine motif in rigidified scaffolds for FXa inhibition |
Use in the Synthesis of Antipsychotic and Anticonvulsant Agents
This compound is a key chiral starting material in the synthesis of various antipsychotic and anticonvulsant agents. The piperidine ring is a common structural feature in many centrally acting drugs, and the ability to introduce a specific stereocenter is crucial for their pharmacological activity.
A prominent example is the synthesis of the enantiomers of the antipsychotic drug thioridazine. An alternative synthetic approach to the classical resolution method starts with optically pure piperidine-2-carboxylic acid. thieme-connect.deunit.no This method involves a series of transformations including Eschweiler-Clarke methylation, esterification, reduction, and subsequent coupling with the phenothiazine (B1677639) core. This enantioselective synthesis allows for the preparation of the individual (R)- and (S)-enantiomers of thioridazine, which have been shown to have different pharmacological profiles. wikipedia.org
Beyond thioridazine, the piperidine nucleus is a privileged scaffold in the development of a wide range of antipsychotic and anticonvulsant drugs. nih.govrroij.com The structural diversity of these agents highlights the versatility of the piperidine ring in medicinal chemistry.
The following table provides examples of antipsychotic and anticonvulsant agents synthesized from or containing a piperidine-2-carboxylic acid-derived moiety:
| Drug | Therapeutic Class | Synthetic Relevance of Piperidine-2-carboxylic Acid |
| Thioridazine | Antipsychotic | Enantioselective synthesis of its (R)- and (S)-enantiomers starts from optically pure piperidine-2-carboxylic acid. thieme-connect.deunit.no |
| Various Piperidine Derivatives | Antipsychotics/Anticonvulsants | The piperidine-2-carboxamide (B12353) substructure is explored for potential anticonvulsant activity. researchgate.net |
Contributions to Chiral Resolution Methodologies
This compound and its racemic counterpart are important substrates and models for the development and optimization of chiral resolution methodologies. The separation of enantiomers is a critical step in the synthesis of many pharmaceuticals, and efficient resolution techniques are highly sought after.
One common method for resolving racemic piperidine-2-carboxylic acid esters is through the formation of diastereomeric salts with a chiral resolving agent. For example, the resolution of trans-4-methyl-2-piperidine carboxylic ethyl ester has been studied using chiral acids, where the diastereomeric salts exhibit different solubilities, allowing for their separation by crystallization. acs.org The presence of even small amounts of diastereomeric impurities can significantly impact the efficiency of the resolution process by causing oiling-out phenomena. acs.org
Kinetic resolution is another powerful technique that has been applied to piperidine derivatives. This involves the use of a chiral catalyst or reagent that selectively reacts with one enantiomer of the racemate, leaving the other enantiomer unreacted. For instance, the kinetic resolution of racemic 2-methyl piperidine has been achieved through acylation using a polymer-supported reagent. google.com Similarly, lipase-catalyzed N-acylation has been successfully used for the kinetic resolution of piperazine-2-carboxylic acid methyl esters, a structurally related class of compounds. researchgate.netarkat-usa.org These enzymatic methods can achieve high enantioselectivity.
The table below outlines different chiral resolution methodologies applicable to piperidine-2-carboxylate derivatives:
| Resolution Method | Description | Example Application |
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. | Resolution of trans-4-methyl-2-piperidine carboxylic ethyl ester. acs.org |
| Kinetic Resolution (Chemical) | Selective reaction of one enantiomer with a chiral reagent. | Acylation of racemic 2-methyl piperidine. google.com |
| Kinetic Resolution (Enzymatic) | Selective enzymatic transformation of one enantiomer. | Lipase-catalyzed N-acylation of piperazine-2-carboxylic acid methyl esters. arkat-usa.org |
Research on Biological Activity and Pharmacological Potential
Investigation of Biological Activities
The biological activity of methyl (R)-piperidine-2-carboxylate is intrinsically linked to its structure, featuring a six-membered saturated nitrogen-containing heterocycle. cymitquimica.com This structure allows it to interact with a variety of biological targets. The (R) configuration at the second carbon of the piperidine (B6355638) ring is particularly important for its specific interactions with enzymes and receptors. cymitquimica.com
The piperidine scaffold is integral to the function of many neurologically active agents. mdpi.com Derivatives of piperidine-2-carboxylic acid have been identified as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission. acs.orgacs.org The NMDA receptor is involved in synaptic plasticity, learning, and memory, and its dysfunction is implicated in various neurological disorders.
Furthermore, piperidine derivatives have been developed as high-affinity ligands for the vesicular acetylcholine (B1216132) transporter (VAChT). nih.gov VAChT is responsible for loading acetylcholine into synaptic vesicles, a critical step in cholinergic neurotransmission, which is essential for cognitive functions. nih.gov Research has also shown that piperidine-containing compounds can act as antagonists at histamine (B1213489) H₃ (H₃R) and sigma-1 (σ₁R) receptors. nih.gov H₃Rs are presynaptic autoreceptors that modulate the release of histamine and other neurotransmitters, including acetylcholine, dopamine, and serotonin, while σ₁R regulates several neurotransmitter systems. nih.gov The piperidine moiety is considered a critical structural element for this dual receptor activity. nih.gov
(R)-Piperidine-2-carboxylic acid, the parent acid of this compound, is a non-proteinogenic amino acid that serves as a key intermediate in the metabolism of the essential amino acid lysine. wikipedia.org In some metabolic pathways, such as in the bacterium Pseudomonas putida, D-lysine is metabolized to Δ¹-piperideine-2-carboxylate, which is subsequently reduced to L-pipecolate (the (S)-isomer). ebi.ac.uk The presence and metabolism of pipecolic acid are significant in various biological systems, and elevated levels have been associated with certain metabolic disorders and forms of epilepsy. wikipedia.org
Antimicrobial and Antifungal Activity Studies of Derivatives
The piperidine nucleus is a versatile scaffold for the development of antimicrobial and antifungal agents. jocpr.commdpi.com Numerous studies have demonstrated that modifying the piperidine ring can lead to compounds with significant activity against a range of pathogens.
Derivatives have shown promising results against both bacteria and fungi. For example, a series of 1β-methylcarbapenems incorporating piperidine moieties exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. bas.bg Another study synthesized new N-substituted piperidine derivatives, with some compounds showing excellent activity against various bacterial and fungal strains. jocpr.com Research into methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate derivatives also confirmed their potential as antimicrobial agents. researchgate.net
In the realm of antifungal research, piperidine-based 1,2,3-triazolylacetamide derivatives were found to be highly active against the multidrug-resistant fungal pathogen Candida auris, inducing apoptosis and cell cycle arrest. nih.gov Similarly, novel 1,2,4-oxadiazole (B8745197) derivatives containing a piperidine ring showed prominent antifungal activity against agricultural pathogens like soybean rust (Phakopsora pachyrhizi) and corn rust (Puccinia sorghi). sioc-journal.cn
Table 1: Examples of Antimicrobial and Antifungal Activity of Piperidine Derivatives
| Derivative Class | Target Organism(s) | Observed Activity | Reference(s) |
|---|---|---|---|
| 1β-Methylcarbapenems | Gram-positive & Gram-negative bacteria | Superior antimicrobial activity compared to standard. | bas.bg |
| N-substituted oxadiazoles (B1248032) and acetohydrazides | E. coli, S. aureus, C. albicans | Excellent activity against various strains. | jocpr.com |
| Piperidine-based triazolylacetamides | Candida auris | High activity with MIC values from 0.24 to 0.97 μg/mL. | nih.gov |
| 1,2,4-Oxadiazoles | Phakopsora pachyrhizi (Soybean rust) | Inhibition rates up to 98% at 3.13 mg/L. | sioc-journal.cn |
| Chromone derivatives | E. coli, S. aureus, C. albicans | Good to moderate activity. | derpharmachemica.com |
Cytotoxic Activity against Cancer Cells
The piperidine scaffold is also a key feature in the design of novel anticancer agents. Research has shown that derivatives can exhibit significant cytotoxic activity against various cancer cell lines.
One study detailed the synthesis of 5-chloro-indole-2-carboxylate derivatives containing a piperidinyl group, which demonstrated potent antiproliferative effects against pancreatic, breast, and epithelial cancer cell lines. nih.gov Specifically, the m-piperidin-1-yl derivative was found to be a more potent inhibitor of cancer cell proliferation than the reference drug erlotinib. nih.gov Another investigation into a synthesized piperidine molecule, 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride, revealed a high level of cytotoxic effect on A549 lung cancer cells, with an IC₅₀ value of 32.43 µM. nwmedj.orgresearchgate.net Additionally, a series of 3,5-bis(benzylidene)-4-piperidones showed tumor-selective toxicity, being highly toxic to human carcinoma neoplasms while less so to non-malignant cells. researchgate.net
Table 2: Cytotoxic Activity of Piperidine Derivatives Against Cancer Cell Lines
| Derivative Class | Cancer Cell Line(s) | Key Findings | Reference(s) |
|---|---|---|---|
| 5-Chloro-indole-2-carboxylates | Panc-1 (pancreatic), MCF-7 (breast), A-549 (epithelial) | GI₅₀ values between 29 nM and 42 nM; potent antiproliferative effects. | nih.gov |
| 1-Benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride | A549 (lung cancer) | IC₅₀ of 32.43 µM; high cytotoxic effect. | nwmedj.orgresearchgate.net |
| 3,5-Bis(benzylidene)-4-piperidones | Ca9-22, HSC-2, HSC-4 (carcinomas) | Demonstrated tumor-selective toxicity. | researchgate.net |
Potential in Neurological Disorder Drug Development
The piperidine heterocycle is a cornerstone in the development of drugs for neurological disorders, including Alzheimer's and Parkinson's disease. mdpi.commdpi.com Its parent acid, (R)-Piperidine-2-carboxylic acid, is specifically investigated for its therapeutic potential in this area.
The piperidine ring is a key component of donepezil, a widely used medication for Alzheimer's disease that functions as a cholinesterase inhibitor. mdpi.com This highlights the importance of the piperidine scaffold in designing molecules that can interact with targets relevant to neurodegeneration. Furthermore, piperidine derivatives are being actively explored as inhibitors of monoamine oxidase (MAO), an enzyme that degrades key neurotransmitters and is a significant therapeutic target for neurodegenerative and psychiatric disorders. mdpi.comacs.org The structural versatility of the piperidine ring allows for the synthesis of compounds that can selectively inhibit MAO-A or MAO-B, offering a pathway to more targeted therapies. acs.org
Enzyme and Receptor Interactions
The pharmacological potential of this compound and its derivatives is defined by their interactions with specific enzymes and receptors.
Enzyme Interactions: The piperidine scaffold is found in many potent enzyme inhibitors. Derivatives have been shown to inhibit monoamine oxidase (MAO), a key enzyme in the catabolism of neurotransmitters. acs.org The inhibition of cholinesterases (AChE and BChE) is another important mechanism, particularly relevant to treatments for Alzheimer's disease. mdpi.com In the context of antifungal activity, piperidine derivatives have been found to inhibit chitin (B13524) synthase and fungal ergosterol (B1671047) biosynthesis, both of which are crucial for the integrity of the fungal cell. mdpi.com
Receptor Interactions: Piperidine derivatives are known to interact with a wide range of receptors in the central nervous system. As mentioned, derivatives of piperidine-2-carboxylic acid are potent antagonists at the NMDA receptor. acs.orgacs.org The piperidine ring is also a crucial element for compounds that bind to sigma receptors (σ₁R and σ₂R) and histamine H₃ receptors (H₃R), which are involved in modulating various neurotransmitter systems. nih.gov Additionally, specific derivatives have been engineered to act as high-affinity ligands for the vesicular acetylcholine transporter (VAChT), demonstrating the tunability of the piperidine scaffold for specific receptor targets. nih.gov
Q & A
Q. What computational tools predict the structure-activity relationship (SAR) of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
